molecular formula C10H11ClN4O B598333 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1202885-72-0

2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B598333
CAS RN: 1202885-72-0
M. Wt: 238.675
InChI Key: ZDAFERBEWASSAV-UHFFFAOYSA-N
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Description

“2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a pyrimidine derivative . Pyrimidine compounds are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine”, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . For instance, one synthesis pathway involves the treatment of (2-chloro-4 morphlin-4-yl)thieno[3,2-d]pyrimidine with n-BuLi .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine” is characterized by a pyrimidine ring fused with a morpholine ring . The morpholine ring adopts a chair conformation .


Chemical Reactions Analysis

Pyrimidine compounds, including “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine”, have been known to undergo various chemical reactions . These reactions are often used to synthesize new compounds or to modify the existing structure for different applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine” can be found in databases like PubChem . These databases provide information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more .

Scientific Research Applications

Synthesis of Janus Kinase (JAK) Inhibitors

This compound serves as a key building block in the synthesis of JAK inhibitors . JAK inhibitors play a crucial role in treating various diseases by interfering with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes .

Antitubercular Agents

Derivatives of this compound have been explored for their potential as antitubercular agents. Studies have shown that certain substitutions on the pyrrolo[2,3-d]pyrimidine core can significantly affect antitubercular activity .

Anticancer Research

Pyrrolo[2,3-d]pyrimidine derivatives, including those with the 2-chloro-4-morpholinyl substitution, have been synthesized and tested for their in vitro anticancer properties. These compounds have shown promising results against various human cancer cell lines .

Kinase Inhibition for Cancer Treatment

The structural motif of pyrrolo[2,3-d]pyrimidine is common in kinase inhibitors, which are important therapeutic agents in cancer treatment. The compound is particularly relevant for the synthesis of such inhibitors .

Pharmaceutical Intermediate

Due to its versatile and unique structure, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is widely employed as a pharmaceutical intermediate. It is crucial in synthesizing various pharmaceutical compounds .

Drug Design and Lead Optimization

The compound’s derivatives have been used in drug design, showing properties that maintain drug-likeness during lead optimization. This is particularly important in the early stages of drug development .

Mechanism of Action

Target of Action

The primary targets of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine are the Janus kinases (JAKs), a family of enzymes that play a crucial role in cell signaling . These enzymes are involved in cell division, death, and tumor formation processes .

Mode of Action

4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine acts as an inhibitor of the JAK enzymes . It interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is a chain of interactions between proteins in the cell .

Biochemical Pathways

The compound’s action affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

It’s known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors .

Result of Action

The molecular and cellular effects of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to a decrease in cell division and death, and potentially inhibit tumor formation processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine. For instance, under normal temperature and humidity conditions, the compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

The safety and hazards associated with “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine” can also be found in databases like PubChem . These databases provide information about safety/hazards/toxicity information, supplier lists, and more .

Future Directions

Pyrimidine derivatives, including “2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on exploring new synthesis pathways, understanding their mechanisms of action, and developing new applications .

properties

IUPAC Name

4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAFERBEWASSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673087
Record name 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1202885-72-0
Record name 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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